2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE
Overview
Description
2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various fields, including pharmaceuticals, industrial applications, and biological research
Preparation Methods
The synthesis of 2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. Industrial production methods may vary, but they generally follow similar principles, ensuring high efficiency and scalability.
Chemical Reactions Analysis
2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it has shown potential in antibacterial and antioxidant activities . Additionally, it is used in industrial applications, including the production of plastics and rubber .
Mechanism of Action
The mechanism of action of 2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects . Detailed studies using techniques like transmission electron microscopy (TEM) and RNA sequencing (RNA-seq) have been conducted to understand its action at the molecular level .
Comparison with Similar Compounds
Similar compounds to 2-[4-(2,4,6-TRIMETHYLBENZOYL)BENZAMIDO]BENZAMIDE include other benzamide derivatives such as 4-(Mesitylcarbonyl)benzamide and 1,2,4-triazole benzamide derivatives These compounds share structural similarities but may differ in their specific applications and biological activities
Properties
IUPAC Name |
2-[[4-(2,4,6-trimethylbenzoyl)benzoyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-12-15(2)21(16(3)13-14)22(27)17-8-10-18(11-9-17)24(29)26-20-7-5-4-6-19(20)23(25)28/h4-13H,1-3H3,(H2,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDNWBTZQBRBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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